![molecular formula C16H14F3N5 B5578375 N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

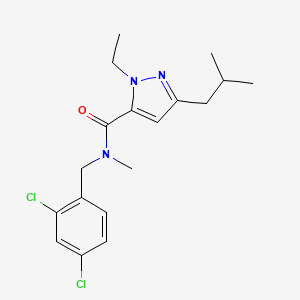

This compound belongs to a class of chemicals known for their complex synthesis and versatile applications in various fields of chemistry and pharmacology. It is characterized by its unique molecular structure, which includes a pyrrol ring, a triazol ring, and various substituents including a trifluoromethyl group.

Synthesis Analysis

The synthesis process of similar triazole compounds involves cyclization reactions, starting from semicarbazide derivatives in the presence of catalysts like Ni(NO3)2 to form inversion dimers and packed layers via π-stacking interactions between aromatic systems (Repich et al., 2017). Another approach includes reacting amino-triazole with acetyl chloride in dry benzene to form N-(substitutedphenyl)-triazol-amine derivatives through cyclisation (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular and crystal structure of related triazine and triazolamine compounds is determined through X-ray crystallography, showing features like monoclinic symmetry, planar configurations, and extensive hydrogen bonding networks (Dolzhenko et al., 2011). These structures are crucial for understanding the compound's reactivity and interaction with biological molecules.

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including nucleophilic substitutions and transformations under autoclave conditions, without significant alterations in substituent groups, as evidenced by NMR and ESI-MS data (Shtaitz et al., 2023). The reactivity is influenced by the molecular structure, particularly the presence of electron-donating or withdrawing groups.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal formation, are influenced by the compound's molecular structure. For example, derivatives of triazolamines crystallize with solvent molecules, indicating solvent interactions and molecular packing in the crystal lattice (Dolzhenko et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability, are determined by the functional groups present in the molecule. N-phenyl substitutions, for instance, lead to fluorescence enhancement and influence the photochemical behavior of stilbene derivatives, highlighting the "amino conjugation effect" (Yang et al., 2002).

Applications De Recherche Scientifique

Fluorescence Enhancement through N-Phenyl Substitutions

Research demonstrates that introducing N-phenyl substituents to 4-aminostilbenes results in compounds with enhanced fluorescence properties due to more planar ground-state geometry and larger charge-transfer character in the fluorescent excited state. Such compounds exhibit high fluorescence quantum yields, suggesting potential applications in developing fluorescence-based sensors and imaging agents (Yang, Chiou, & Liau, 2002).

Advanced Materials from Trifluoromethyl-Substituted Compounds

The synthesis of organosoluble, low-colored fluorinated polyimides based on trifluoromethyl-substituted bis(ether amine) monomers has been reported. These materials display high solubility, low dielectric constants, and thermal stability, suggesting their utility in electronic applications such as insulating layers or dielectrics (Chung, Tzu, & Hsiao, 2006).

Polymer Solar Cells Enhancement

A study on the application of an amine-based fullerene derivative in polymer solar cells indicates the potential of such compounds in improving power conversion efficiency. This suggests a research application for N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine in the development of organic solar cells, given its structural similarity to the studied fullerene derivative (Lv et al., 2014).

Catalysis and Polymerization

Compounds containing N,N and N,P ligands have been applied as catalysts in hydroamination reactions and polymerization processes. This suggests potential applications in catalysis and polymer synthesis for compounds with similar chemical functionalities (Tregubov et al., 2013).

Propriétés

IUPAC Name |

(E)-1-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5/c1-11-6-13(8-22-23-9-20-21-10-23)12(2)24(11)15-5-3-4-14(7-15)16(17,18)19/h3-10H,1-2H3/b22-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIAXPDBWKTVFF-GZIVZEMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)